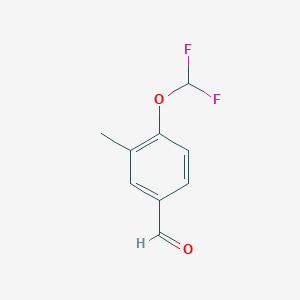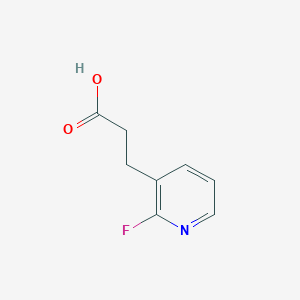
3-(2-Fluoropyridin-3-yl)propanoic acid
Vue d'ensemble
Description
3-(2-Fluoropyridin-3-yl)propanoic acid: is an organic compound with the molecular formula C8H8FNO2 and a molecular weight of 169.15 g/mol . This compound features a fluorinated pyridine ring attached to a propanoic acid moiety, making it a valuable intermediate in various chemical syntheses and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluoropyridin-3-yl)propanoic acid typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-amino-3-hydroxypyridine with sodium nitrite in the presence of tetrafluoroboric acid to form 3-hydroxy-2-fluoropyridine . This intermediate can then be further reacted with propanoic acid derivatives under suitable conditions to yield the target compound .
Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination techniques using reagents such as aluminum fluoride and copper fluoride at elevated temperatures (450-500°C) . These methods ensure high yields and purity suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Fluoropyridin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or organolithium compounds.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: 3-(2-Fluoropyridin-3-yl)propanoic acid is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound serves as a building block for the development of fluorinated analogs of biologically active molecules, aiding in the study of their mechanisms of action and interactions .
Medicine: The compound’s derivatives are explored for potential therapeutic applications, including anti-inflammatory and anticancer properties .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials with enhanced properties .
Mécanisme D'action
The mechanism of action of 3-(2-Fluoropyridin-3-yl)propanoic acid and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and reactivity, making it a valuable tool in drug design and development .
Comparaison Avec Des Composés Similaires
- 3-(2-Chloropyridin-3-yl)propanoic acid
- 3-(2-Bromopyridin-3-yl)propanoic acid
- 3-(2-Iodopyridin-3-yl)propanoic acid
Comparison: Compared to its halogenated analogs, 3-(2-Fluoropyridin-3-yl)propanoic acid exhibits unique properties due to the fluorine atom’s strong electron-withdrawing effect. This results in different reactivity patterns and biological activities, making it a distinct and valuable compound in various applications .
Propriétés
IUPAC Name |
3-(2-fluoropyridin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-8-6(2-1-5-10-8)3-4-7(11)12/h1-2,5H,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWARVWZIAFKCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


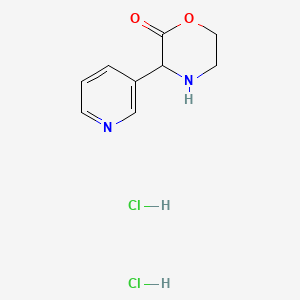
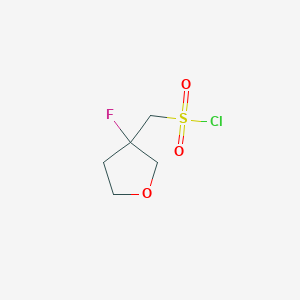

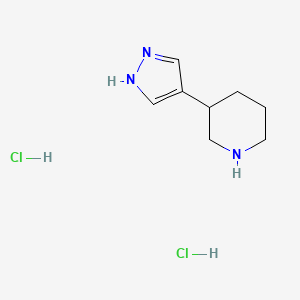
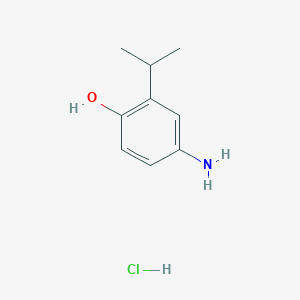
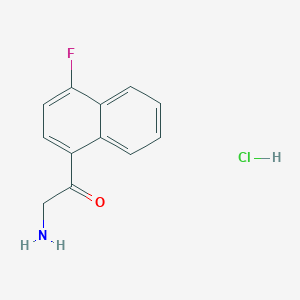
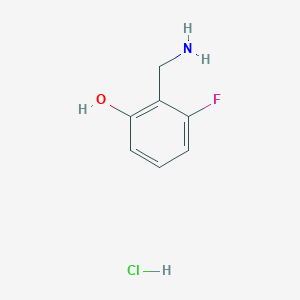
![8-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B1450236.png)
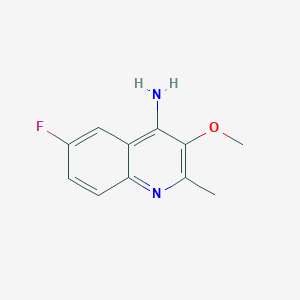
![1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-ol](/img/structure/B1450240.png)
![N'-[3-[(3,4-Dimethylcyclohexyl)amino]-1H-1,2,4-triazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B1450242.png)
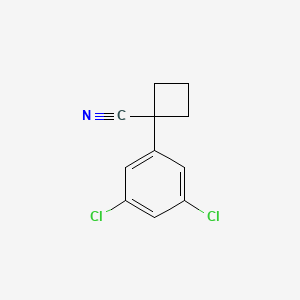
![5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B1450244.png)
